3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
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Overview
Description
“3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” is a synthetic organic compound that belongs to the class of pyrazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as methoxy, thioether, and pyrazinone moieties in this compound suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” can be achieved through multi-step organic reactions. A typical synthetic route might involve:
Formation of the pyrazinone core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the thioether linkage: This step might involve the reaction of a thiol with a suitable electrophile.
Attachment of the 3,4-dimethoxyphenyl group: This can be done through Friedel-Crafts acylation or similar reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
Due to its structural features, the compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in bioassays to study these effects.
Medicine
Industry
The compound might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” exerts its effects would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-phenylpyrazin-2(1H)-one
- 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(m-tolyl)pyrazin-2(1H)-one
Uniqueness
The unique combination of functional groups in “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-14-4-7-16(8-5-14)23-11-10-22-20(21(23)25)28-13-17(24)15-6-9-18(26-2)19(12-15)27-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXRIRNASHDRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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